

Synthesis of D-Altritol from D-Psicose: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	D-Altritol	
Cat. No.:	B1197955	Get Quote

Application Note

The synthesis of **D-altritol**, a rare sugar alcohol, from the readily available ketose D-psicose is a topic of significant interest for researchers in drug development and chemical synthesis. The primary challenge in this conversion lies in the stereoselective reduction of the C2 keto group of D-psicose, which can yield two epimeric alditols: D-allitol and **D-altritol**. While enzymatic methods have been shown to be highly stereoselective for the production of D-allitol, chemical reduction methods offer a pathway to obtaining **D-altritol**, often as a mixture with D-allitol, which then requires subsequent purification.

This document provides a comprehensive overview of the available methods for the synthesis of **D-altritol** from D-psicose, with a focus on chemical reduction and subsequent purification. Detailed protocols are provided to guide researchers in this synthetic process.

Introduction

D-psicose (also known as D-allulose) is a C3 epimer of D-fructose and serves as a valuable chiral starting material for the synthesis of other rare sugars and sugar alcohols. The reduction of the carbonyl group at the C2 position of D-psicose leads to the formation of a new chiral center, resulting in the diastereomeric hexitols D-allitol and **D-altritol**. The stereochemical outcome of this reduction is highly dependent on the chosen method.

Enzymatic reductions, for instance, using ribitol dehydrogenase, have demonstrated high stereoselectivity, almost exclusively producing D-allitol. In contrast, chemical reductions, such



as catalytic hydrogenation or reduction with metal hydrides like sodium borohydride, are generally less stereoselective and can produce a mixture of both D-allitol and **D-altritol**. This necessitates a robust purification strategy to isolate the desired **D-altritol**.

This guide will focus on the chemical reduction approach to synthesize **D-altritol** from D-psicose, followed by a detailed purification protocol.

Experimental Protocols

Protocol 1: Chemical Reduction of D-Psicose via Catalytic Hydrogenation

This protocol describes the non-stereoselective reduction of D-psicose to a mixture of **D-altritol** and D-allitol using catalytic hydrogenation.

Materials:

- D-psicose
- Raney Nickel (or other suitable hydrogenation catalyst such as Ruthenium on carbon)
- Deionized water
- Hydrogen gas (high purity)
- High-pressure autoclave reactor

Procedure:

- Catalyst Preparation: If using Raney Nickel, wash the catalyst slurry several times with deionized water to remove any residual alkali.
- Reaction Setup: In a high-pressure autoclave reactor, dissolve a known amount of D-psicose in deionized water to a desired concentration (e.g., 10-20% w/v).
- Catalyst Addition: Add the pre-washed Raney Nickel catalyst to the D-psicose solution. The catalyst loading can be varied (e.g., 5-10% by weight of D-psicose).



- Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
- Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-150°C) with constant stirring. The reaction time will vary depending on the temperature, pressure, and catalyst loading, and should be monitored for the complete consumption of D-psicose.
- Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC or TLC.
- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully
 vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting
 aqueous solution contains a mixture of **D-altritol** and D-allitol.

Protocol 2: Purification of D-Altritol by Column Chromatography

This protocol outlines the separation of **D-altritol** from D-allitol using column chromatography.

Materials:

- Crude mixture of **D-altritol** and D-allitol from Protocol 1
- Silica gel (for column chromatography)
- Solvent system (e.g., a gradient of ethanol in ethyl acetate or isopropanol in ethyl acetate)
- Thin Layer Chromatography (TLC) plates and developing chamber
- Staining solution (e.g., p-anisaldehyde or potassium permanganate)
- Rotary evaporator

Procedure:

 Sample Preparation: Concentrate the aqueous solution from Protocol 1 under reduced pressure using a rotary evaporator to obtain a viscous syrup.



- Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.
- Sample Loading: Dissolve the crude syrup in a minimum amount of the initial eluent and load
 it onto the prepared column.
- Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the solvent, is often effective for separating diastereomers.
- Fraction Collection: Collect fractions of the eluate.
- TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing Daltritol and D-allitol. The two diastereomers should have different Rf values.
- Pooling and Concentration: Pool the fractions containing pure **D-altritol** (as determined by TLC) and concentrate them under reduced pressure to obtain pure **D-altritol**.
- Characterization: Confirm the identity and purity of the isolated **D-altritol** using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

The stereoselectivity of the chemical reduction of D-psicose is a critical factor. While specific quantitative data for the ratio of **D-altritol** to D-allitol is not readily available in the literature, it is expected that chemical reduction methods will produce a mixture. The exact ratio will depend on the specific reaction conditions. Researchers should determine this ratio experimentally using techniques like HPLC or NMR analysis of the crude reaction mixture.

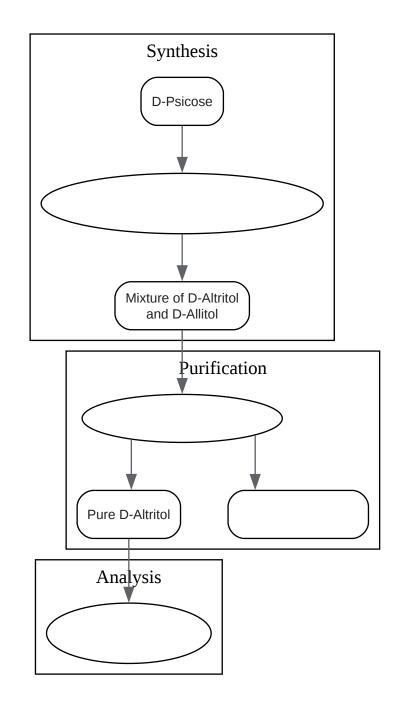


Parameter	Catalytic Hydrogenation	Notes
Substrate	D-Psicose	
Products	D-Altritol and D-Allitol	Diastereomeric mixture
Catalyst	Raney Nickel, Ru/C	Other hydrogenation catalysts may also be used.
Temperature	100-150 °C	Higher temperatures may lead to side reactions.
Pressure	50-100 bar H ₂	Higher pressure generally increases the reaction rate.
Solvent	Water	
Yield	Quantitative conversion of D-psicose	The ratio of D-altritol to D-allitol needs to be determined.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **D-altritol** from D-psicose.





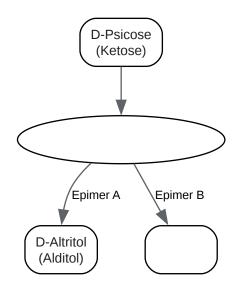
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Caption: Workflow for **D-Altritol** Synthesis and Purification.

Logical Relationship of Products

The reduction of D-psicose at the C2 position leads to the formation of two possible stereoisomers, **D-altritol** and D-allitol.





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Caption: Diastereomeric Products from D-Psicose Reduction.

Conclusion

The synthesis of **D-altritol** from D-psicose is achievable through chemical reduction methods, which typically yield a mixture of **D-altritol** and its diastereomer, D-allitol. The provided protocols for catalytic hydrogenation and subsequent chromatographic purification offer a practical approach for researchers to obtain **D-altritol** for their studies. Careful optimization of the reduction conditions and the purification process is essential to maximize the yield and purity of the final product. Further research into stereoselective catalysts for the reduction of D-psicose could significantly improve the efficiency of **D-altritol** synthesis.

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